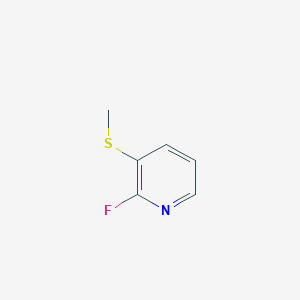

2-Fluoro-3-(methylthio)pyridine

概要

説明

“2-Fluoro-3-(methylthio)pyridine” is a chemical compound with a molecular weight of 143.18 . It is a type of pyridine, which is a basic heterocyclic organic compound. Pyridines are structurally related to benzene and composed of a six-membered ring with two nitrogen atoms replacing carbon atoms .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as “this compound”, often involves complex reactions. For instance, the fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . Another example is the reaction of 3-Bromo-2-nitropyridine with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H6FNS/c1-9-5-2-3-8-6(7)4-5/h2-4H,1H3 . This indicates that the compound has a pyridine ring with a fluorine atom and a methylthio group attached to it .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound is stable under normal conditions but should be stored in a well-ventilated place with the container kept tightly closed .科学的研究の応用

Chemical Synthesis and Functional Group Modification

2-Fluoro-3-(methylthio)pyridine and its derivatives have been extensively studied for their utility in chemical synthesis and functional group modification. For instance, Kieseritzky and Lindström (2010) developed novel methodologies for dehalocyanation of iodopyridines and acidic hydrolysis of 2-fluoropyridines, leading to the synthesis of pyridines substituted with multiple elements, including a methylthio group (Kieseritzky & Lindström, 2010). Additionally, Xiao et al. (2019) described a copper(II) mediated C–H methylthiolation of 2-phenyl pyridines, demonstrating the versatility of such compounds in organic synthesis (Xiao et al., 2019).

Corrosion Inhibition

In the field of materials science, this compound derivatives have been explored as corrosion inhibitors. Kaya et al. (2016) conducted quantum chemical and molecular dynamic simulation studies to predict the inhibition efficiencies of piperidine derivatives, including those with a this compound moiety, on iron corrosion (Kaya et al., 2016).

Safety and Hazards

将来の方向性

The future directions for “2-Fluoro-3-(methylthio)pyridine” could involve further exploration of its synthesis methods and potential applications. For instance, the development of more efficient and environmentally friendly synthesis methods could be a focus of future research . Additionally, given the pharmacological effects of fluoropyridines, “this compound” could be studied for potential therapeutic applications .

作用機序

Target of Action

It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of SM coupling reactions, 2-Fluoro-3-(methylthio)pyridine likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

In the context of sm coupling reactions, this compound likely plays a role in the formation of new carbon–carbon bonds .

Pharmacokinetics

Some physical and chemical properties of the compound have been reported . For instance, it has a boiling point of 211.3±25.0 °C at 760 mmHg , and a density of 1.2±0.1 g/cm^3 . These properties may influence its bioavailability.

Result of Action

In the context of sm coupling reactions, this compound likely contributes to the formation of new carbon–carbon bonds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can affect the compound’s boiling point . .

特性

IUPAC Name |

2-fluoro-3-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNS/c1-9-5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUNUFDODBXAZEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenoxy)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2892388.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2,4-dimethylbenzamide](/img/structure/B2892389.png)

![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)

![N-(4-fluorophenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2892391.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}thio)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2892392.png)

![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)

![3-Methyl-4-oxo-4,6,7,8,9,10-hexahydrothieno[2',3':4,5]pyrimido[1,2-a]azepine-2-carboxylic acid](/img/structure/B2892394.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2892395.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea](/img/structure/B2892396.png)

![5-Amino-1-(2-cyanoethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2892404.png)

![N-(4-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2892407.png)

![3-(2-methoxyphenyl)-9-propyl-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2892409.png)